2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[3.1.0]hexane core, which is fused with an amino and a hydroxyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the efficient and modular synthesis of various bicyclic structures .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.
Scientific Research Applications
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound shares a similar bicyclic structure but differs in the substituents attached to the core.
Trans-4-Thujanol: Another bicyclic compound with a similar core structure but different functional groups.
Uniqueness
2-(1-Amino-2-methylbutan-2-yl)bicyclo[310]hexan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the bicyclic core
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(1-amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-3-10(2,7-12)11(13)5-4-8-6-9(8)11/h8-9,13H,3-7,12H2,1-2H3 |
InChI Key |
DJGMGMUIEIRGFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCC2C1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.